S-[2-(diphenylamino)-2-oxoethyl] ethanethioate
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Overview
Description
S-[2-(diphenylamino)-2-oxoethyl] ethanethioate: is an organic compound that features a thioester linkage, which combines a carbonyl group with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(diphenylamino)-2-oxoethyl] ethanethioate typically involves the reaction of thiirane with phenyl acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Scientific Research Applications
Chemistry: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and the role of thioesters in metabolic pathways .
Industry: In industry, this compound can be used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism by which S-[2-(diphenylamino)-2-oxoethyl] ethanethioate exerts its effects involves its interaction with various molecular targets. The thioester linkage is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
S-(2-phenoxyethyl) ethanethioate: This compound has a similar thioester linkage but with a phenoxyethyl group instead of a diphenylamino group.
Diphenylamine derivatives: These compounds share the diphenylamino moiety but differ in their functional groups and overall structure.
Uniqueness: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate is unique due to its combination of a diphenylamino group and a thioester linkage.
Properties
Molecular Formula |
C16H15NO2S |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
S-[2-oxo-2-(N-phenylanilino)ethyl] ethanethioate |
InChI |
InChI=1S/C16H15NO2S/c1-13(18)20-12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
WOWFAWGUXBBQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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